molecular formula C15H19NO4 B6278865 1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid CAS No. 1547411-69-7

1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B6278865
CAS No.: 1547411-69-7
M. Wt: 277.3
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Description

This compound (CAS: see ) is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a phenyl substituent at the C2 position. The Boc group enhances stability during synthetic processes, making it valuable in peptide synthesis and medicinal chemistry . Its stereochemistry ((1S,2S)-configuration) is critical for interactions in chiral environments, such as enzyme binding pockets .

Properties

CAS No.

1547411-69-7

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with 1,1-cyclopropanedicarboxylic acid monoethyl ester.

    Reaction with Diphenylphosphoryl Azide (DPPA): The ester is reacted with DPPA and triethylamine in an organic solvent such as acetone.

    Heating and Reflux: The reaction mixture is heated to 90°C and refluxed for several hours.

    Extraction and Purification: The product is extracted using ethyl acetate and sodium carbonate, followed by concentration and purification to yield Boc-1-amino-2-phenylcyclopropane-1-carboxylic acid with a high yield of 88.7%.

Chemical Reactions Analysis

1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including :

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. Major products formed from these reactions include the free amine, alcohols, and coupled products.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid involves the following steps :

    Deprotection: The Boc group is removed under acidic conditions, exposing the free amine.

    Nucleophilic Attack: The free amine can act as a nucleophile, participating in various chemical reactions.

    Pathways: The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications Reference
(1S,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid - C15H19NO4 Phenyl (C2), Boc (C1) Chiral building block; used in asymmetric synthesis
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 107259-05-2 C11H19NO4 Ethyl ester (C1) Ester derivative; improved lipophilicity for membrane permeability studies
(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid 1810070-30-4 C9H15NO4 No phenyl; cis-cyclopropane Intermediate for constrained peptides
1-{[(tert-Butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid 2169168-08-3 C13H23NO4 Cyclohexane ring; methyl (C4) Enhanced conformational rigidity for macrocyclic drug design
(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid 159622-10-3 C11H17NO4 Vinyl (C2) Crosslinking or polymerization applications
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid 1781383-17-2 C14H23NO4 Piperidine substituent Targeting neurological receptors (e.g., NMDA)

Spectral and Physical Properties

  • Melting Points : Ethyl ester derivatives (e.g., 10a in ) show lower melting points (169–173°C) compared to carboxylic acids due to reduced hydrogen bonding .
  • Solubility: The Boc-protected amino group improves solubility in organic solvents (e.g., THF, DCM), while carboxylic acid forms require polar aprotic solvents for handling .

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